

# Application Notes and Protocols for In Vivo Administration of AUR1545

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## Compound of Interest

Compound Name: AUR1545

Cat. No.: B15606614

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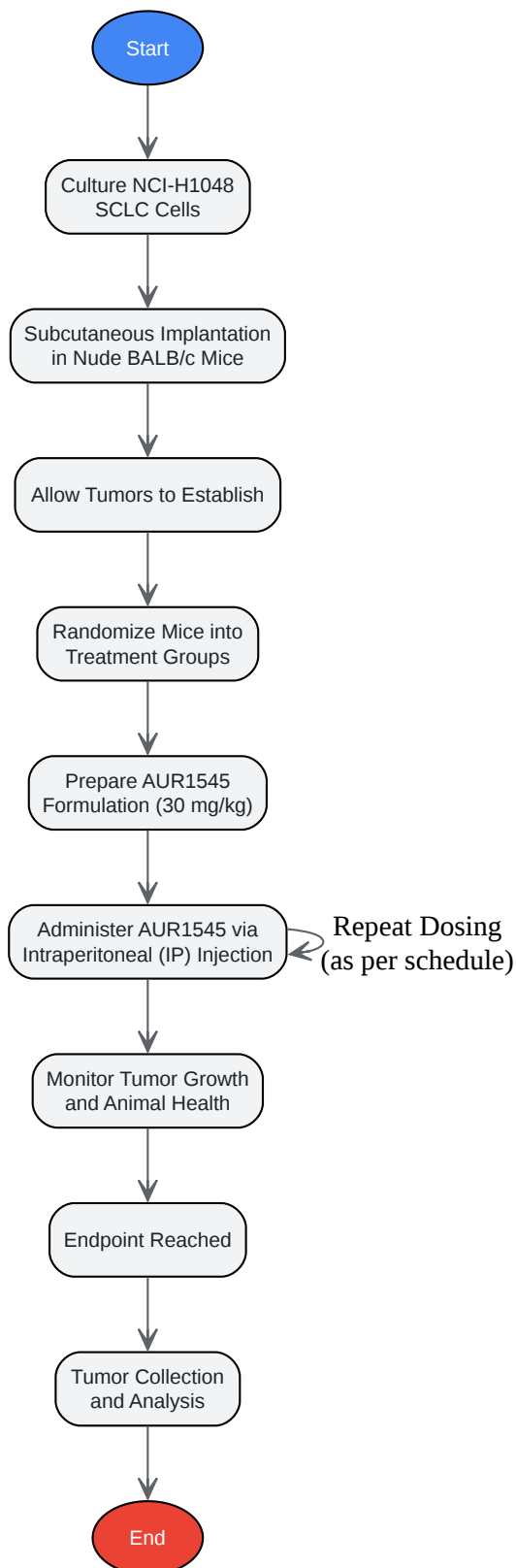
## Introduction

**AUR1545** is a potent and selective preclinical small molecule degrader of the histone acetyltransferases (HATs) KAT2A and KAT2B.[1][2] These enzymes are key regulators of chromatin structure and gene expression and have been identified as drivers of tumor cell plasticity in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine prostate cancer (NEPC).[2][3][4] **AUR1545**, a precursor to the clinical candidate AUTX-703, has demonstrated significant anti-tumor activity in preclinical models by inducing the degradation of KAT2A/B, leading to inhibition of tumor growth and promoting a more differentiated cell state.[2][3][4][5] These application notes provide detailed protocols for the in vivo administration of **AUR1545**, based on currently available preclinical data.

## Mechanism of Action: KAT2A/B Degradation

**AUR1545** is a heterobifunctional degrader that simultaneously binds to KAT2A/B and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins. The degradation of KAT2A and KAT2B disrupts their ability to acetylate histone and non-histone proteins, thereby altering gene expression programs that are critical for cancer cell proliferation and survival. A key downstream effect of KAT2A/B degradation is the destabilization of oncoproteins such as c-MYC, which are often overexpressed in cancer and drive malignant phenotypes.[1]

## Signaling Pathway Diagram



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